Eurycomanone
Overview
Description
Eurycomanone is a major quassinoid compound found in Tongkat Ali (Eurycoma longifolia). It is often regarded as being responsible for many Tongkat Ali benefits, such as increased testosterone and fertility . Eurycomanone is distributed throughout the plant, with the highest concentration in leaves .
Synthesis Analysis
The results showed that 40 g/L sucrose, a 5.0 g/L cell density, and a 0.05 vvm aeration rate were optimum for the growth synthesis of eurycomanone .Molecular Structure Analysis
Eurycomanone is a quassinoid that’s found in Tongkat Ali, which is an herb native to southeast Asia . The molecular formula of Eurycomanone is C20H24O9 .Chemical Reactions Analysis
Eurycomanone was examined for modulatory effects on cytochrome P450 (CYP) isoforms CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2E1 and CYP3A4 using in vitro assays .Physical And Chemical Properties Analysis
Eurycomanone is a chemical compound that has been isolated from Eurycoma longifolia, also known as the longjack plant or tongkat ali. Eurycomanone is distributed throughout the plant, with the highest concentration in leaves .Scientific Research Applications
Eurycomanone's Anticancer Properties
Eurycomanone, a bioactive compound in Eurycoma longifolia, has demonstrated significant anticancer efficacy. Studies have highlighted its dose-dependent effectiveness against various cancer types, including lung carcinoma (A-549 cells) and breast cancer (MCF-7 cells). Its cytotoxicity is primarily mediated through the induction of apoptosis via the upregulation of p53 (a tumor suppressor protein) and pro-apoptotic protein (Bax), alongside the downregulation of anti-apoptotic protein (Bcl-2). This mechanism is supported by the observed reduction in mRNA expression of cancer-associated biomarkers like hnRNP, PHB, ANX1, and ERp28. Thus, Eurycoma longifolia and its compounds, particularly eurycomanone, hold potential as complementary therapies for various cancers (H. Thu et al., 2017).
Antimicrobial Efficacy of Eurycomanone
Eurycomanone's Antimicrobial Activities
Eurycomanone has also been recognized for its antimicrobial properties. It exhibits strong antibacterial, antiprotozoal, and antifungal activities, as evidenced in numerous in vitro, in vivo, and human clinical studies. Specifically, root extracts of E. longifolia, containing eurycomanone, have been noted for their high antimicrobial efficacy compared to other plant parts. This highlights Eurycomanone's potential as an alternative antimicrobial therapy (H. Thu et al., 2018).
Pharmacological Implications of Eurycomanone
Pharmacokinetic and Pharmacodynamic Aspects
Eurycoma longifolia, comprising eurycomanone, is known for its wide-ranging biomedical applications, including anti-osteoporotic, anticancer, antimicrobial, and other properties. The pharmacokinetic profile of E. longifolia is characterized by higher bioavailability, extensive distribution, slow elimination, and no inhibitory effects on cytochrome P450 isoenzymes. Eurycomanone stands out as a potent phytochemical, underscoring the plant's acceptance as complementary and alternative medicine for various human ailments (H. Thu et al., 2018).
Nutraceutical Bioactives of Eurycomanone
Eurycomanone in Nutraceuticals
Eurycoma longifolia, particularly eurycomanone, is incorporated in nutraceuticals owing to its health effects, such as in sexual dysfunction, aging, anxiety, and osteoporosis. Its bioactive compounds, including quassinoids like eurycomanone, contribute significantly to these health benefits. This review emphasizes the production, extraction, and analysis of E. longifolia bioactives in drugs and biofluids, ensuring the safety and efficacy of this significant drug (M. Farag et al., 2022).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWZJWAQQRCOR-OKNZMGBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004921 | |
Record name | Eurycomanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eurycomanone | |
CAS RN |
84633-29-4 | |
Record name | Eurycomanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84633-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eurycomanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eurycomanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EURYCOMANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7F43HL2HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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